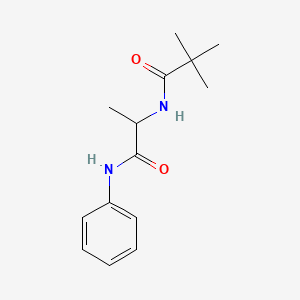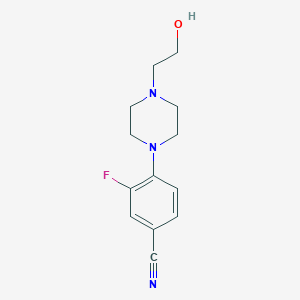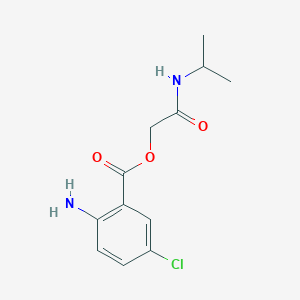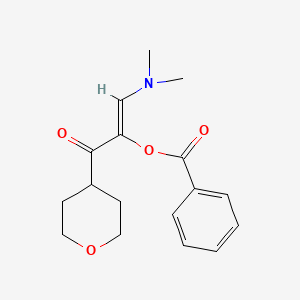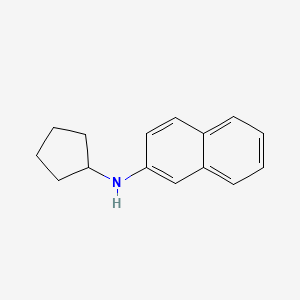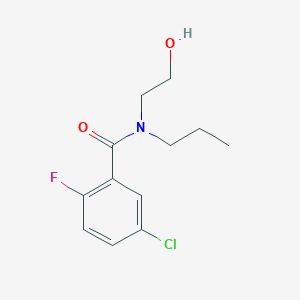
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl and propyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide typically involves multiple steps. One common synthetic route includes:
Nitration and Reduction: The starting material, 5-chloro-2-fluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Amidation: The resulting amine is then reacted with propyl chloroformate to form the corresponding carbamate.
Hydroxyethylation: The carbamate is subsequently treated with ethylene oxide to introduce the hydroxyethyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-fluoro-N-(2-carboxyethyl)-N-propylbenzamide.
Reduction: Formation of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylamine.
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)benzamide
- 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, can affect its lipophilicity and ability to cross biological membranes, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H15ClFNO2 |
|---|---|
Molekulargewicht |
259.70 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide |
InChI |
InChI=1S/C12H15ClFNO2/c1-2-5-15(6-7-16)12(17)10-8-9(13)3-4-11(10)14/h3-4,8,16H,2,5-7H2,1H3 |
InChI-Schlüssel |
ZIASTJNXOLMOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCO)C(=O)C1=C(C=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
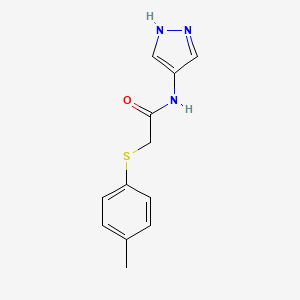
![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
